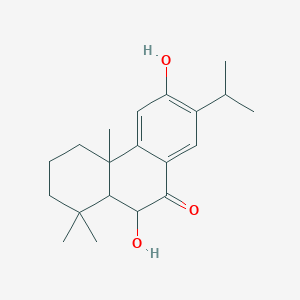
(E)-1H-Pyrrole-3-carbaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1H-Pyrrole-3-carbaldehyde oxime is an organic compound belonging to the class of oximes Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon-nitrogen double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1H-Pyrrole-3-carbaldehyde oxime typically involves the reaction of 1H-pyrrole-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium at room temperature, leading to the formation of the oxime derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the mild reaction conditions and the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions: (E)-1H-Pyrrole-3-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: Reduction of the oxime can yield amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted oxime derivatives.
Aplicaciones Científicas De Investigación
(E)-1H-Pyrrole-3-carbaldehyde oxime has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers with specific functional properties.
Mecanismo De Acción
The mechanism of action of (E)-1H-Pyrrole-3-carbaldehyde oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzymatic activity. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Benzaldehyde oxime: Similar in structure but derived from benzaldehyde.
Acetone oxime: A ketoxime with different reactivity and applications.
Formaldoxime: An aldoxime with simpler structure and different chemical properties.
Uniqueness: (E)-1H-Pyrrole-3-carbaldehyde oxime is unique due to its pyrrole ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex heterocyclic compounds and in applications requiring specific reactivity profiles.
Propiedades
Fórmula molecular |
C5H6N2O |
|---|---|
Peso molecular |
110.11 g/mol |
Nombre IUPAC |
(NE)-N-(1H-pyrrol-3-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C5H6N2O/c8-7-4-5-1-2-6-3-5/h1-4,6,8H/b7-4+ |
Clave InChI |
BYNPPKBMTMCMDZ-QPJJXVBHSA-N |
SMILES isomérico |
C1=CNC=C1/C=N/O |
SMILES canónico |
C1=CNC=C1C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R)-5,5-Dimethyloxolan-2-yl]methanamine](/img/structure/B12103372.png)


![3-Ethyl-5a,5b,8,8-tetramethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11a,11b,12,13,13a,13b-octadecahydrocyclopenta[a]chrysene](/img/structure/B12103387.png)








![Morpholine, 4-[[1-(3-methoxyphenyl)cyclohexyl]methyl]-](/img/structure/B12103432.png)
